Methyl 1-Boc-3-bromoindole-4-carboxylate
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Advanced Organic Synthesis
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and advanced organic synthesis. nih.gov Its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals has led to its designation as a "privileged scaffold". rsc.orgnih.govresearchgate.netresearchgate.net This term describes molecular frameworks that are capable of binding to multiple, diverse biological receptors, making them exceptionally fruitful starting points for drug discovery. researchgate.net
The significance of the indole core stems from its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov This biological heritage has inspired extensive research, revealing that the indole scaffold is a key component in drugs with a wide range of therapeutic applications, including anti-inflammatory agents (e.g., indomethacin), phosphodiesterase inhibitors (e.g., tadalafil), and serotonin receptor agonists (e.g., frovatriptan). rsc.orgresearchgate.net The indole ring's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow it to be recognized by the binding pockets of numerous target proteins. rsc.orgresearchgate.net
Strategic Importance of Functionalized Indole Carboxylates
While the indole nucleus itself is a potent pharmacophore, its strategic functionalization is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. Indole carboxylates, which feature a carboxylic acid or ester group attached to the indole ring, are particularly important intermediates in this context. The carboxylate group serves two primary purposes: it can act as a key interacting group with a biological target, and it provides a versatile chemical handle for further synthetic elaboration. nih.gov
The position and nature of the carboxylate group, along with other substituents on the indole ring, allow for the fine-tuning of a molecule's properties. For instance, the synthesis of various substituted indole-2-carboxylates has led to the development of potent antagonists for the strychnine-insensitive glycine (B1666218) binding site, which is associated with the NMDA receptor. researchgate.net Similarly, indole-3-carboxylates are valuable precursors for compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory potential. nih.gov The ability to introduce diverse functionalities onto the indole core via the carboxylate group makes these compounds indispensable building blocks in the construction of complex, bioactive molecules. nih.govarkat-usa.org
Overview of Indole Synthesis and Derivatization Strategies
The construction and subsequent modification of the indole scaffold are central themes in organic chemistry, with a rich history of named reactions and modern synthetic innovations. Classical methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, remain widely used for their reliability in creating the core bicyclic structure from acyclic precursors. nih.govarkat-usa.org1pchem.com
Once the indole ring is formed, its derivatization can be achieved through various strategies that take advantage of the ring's reactivity. The C3 position is the most nucleophilic and is thus the most common site for electrophilic aromatic substitution. However, functionalization at other positions, such as C2, C4, or the benzene ring portion, often requires more sophisticated methods. nih.govrsc.org Modern techniques have greatly expanded the toolkit for indole derivatization, including:
Transition-metal-catalyzed cross-coupling reactions: These methods (e.g., Suzuki, Heck, Sonogashira) are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, typically from a halogenated indole precursor.
C-H activation/functionalization: These advanced strategies allow for the direct conversion of a C-H bond into a new functional group, offering a more atom-economical approach to derivatization.
Carbonylation reactions: The introduction of a carbonyl group can be achieved using carbon monoxide or its surrogates, providing access to indole carboxylates and amides.
Historical Context of N-Protection in Indole Chemistry
The nitrogen atom in the indole ring possesses an acidic proton (pKa ≈ 17), which complicates many synthetic transformations. nih.gov Under basic conditions, deprotonation of the N-H bond generates a nucleophilic indolide anion, which can interfere with desired reactions. Conversely, under acidic conditions, the indole ring can be unstable or prone to polymerization. To circumvent these issues and to control the regioselectivity of certain reactions, the protection of the indole nitrogen is a common and often necessary strategy.
A variety of N-protecting groups have been developed over the years, each with its own advantages regarding ease of installation, stability under different reaction conditions, and method of removal. Commonly used groups include sulfonyl derivatives (e.g., tosyl), alkyl groups (e.g., benzyl), and carbamates.
The tert-butoxycarbonyl (Boc) group has emerged as one of the most useful and versatile protecting groups in indole chemistry. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is stable to a wide range of non-acidic reagents. A key advantage of the Boc group is its ability to be readily removed under mild acidic conditions, which are often compatible with other sensitive functional groups in the molecule. Furthermore, the electron-withdrawing nature of the Boc group can modulate the reactivity of the indole ring, making it an essential tool for achieving specific synthetic outcomes.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-bromoindole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGVCNPSRZXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemistry of Methyl 1 Boc 3 Bromoindole 4 Carboxylate
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, based on available chemical database information.
| Property | Value |
| CAS Number | 2006277-62-7 |
| Molecular Formula | C₁₅H₁₆BrNO₄ |
| Molecular Weight | 354.20 g/mol |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C(=C(N2C(=O)OC(C)(C)C)Br)C |
| Physical Form | Solid (inferred) |
Synthesis
Esterification: The initial step would involve the conversion of indole-4-carboxylic acid to its corresponding methyl ester, Methyl indole-4-carboxylate . This is a standard transformation typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).
N-Protection: The subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting Methyl indole-4-carboxylate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction yields Methyl 1-Boc-indole-4-carboxylate . The use of a Boc group is crucial for preventing side reactions during the subsequent bromination step.
Regioselective Bromination: The final step is the selective bromination of the N-Boc protected intermediate at the C3 position. The C3 position of the indole nucleus is the most activated site for electrophilic substitution. Treatment of Methyl 1-Boc-indole-4-carboxylate with a mild brominating agent, such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), would be expected to afford the target compound, This compound , with high regioselectivity. The steric hindrance from the substituent at the C4 position may influence the reaction rate but is unlikely to prevent substitution at the highly reactive C3 site.
N-Protection Strategies: Implementation and Utility of the tert-Butyloxycarbonyl (Boc) Group
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups, which allows it to serve as a versatile platform for constructing complex, polysubstituted indoles.
The C3-Bromo Group: The bromine atom is the primary site for synthetic elaboration. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, alkyl, or alkynyl substituents at the C3 position, a common strategy in the synthesis of biologically active molecules.
The C4-Carboxylate Group: The methyl ester at the C4 position can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to a primary alcohol. This provides a route for extending the molecular structure from the benzene (B151609) portion of the indole ring.
The N-Boc Protecting Group: The Boc group ensures stability during reactions that might otherwise affect the indole N-H bond. Its facile removal under acidic conditions at a later synthetic stage can unmask the indole nitrogen, allowing for N-alkylation, N-arylation, or its participation as a hydrogen bond donor in receptor-ligand interactions.
This combination of functionalities makes this compound a valuable intermediate for medicinal chemists and synthetic chemists aiming to explore the chemical space around the 3,4-disubstituted indole scaffold.
Reactivity and Chemical Transformations of Methyl 1 Boc 3 Bromoindole 4 Carboxylate
Manipulation of the C-3 Bromine Substituent
The bromine atom at the electron-rich C-3 position of the indole (B1671886) nucleus is the most synthetically versatile handle on the molecule. It readily participates in a variety of metal-catalyzed cross-coupling reactions and can also be subjected to nucleophilic displacement or reductive removal, providing extensive pathways for molecular diversification.
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchscientific.co.uk For substrates like Methyl 1-Boc-3-bromoindole-4-carboxylate, the C-3 bromine atom serves as an excellent electrophilic partner in these transformations.
Palladium catalysts are preeminent in mediating cross-coupling reactions due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. cdnsciencepub.com Key palladium-catalyzed reactions for functionalizing the C-3 position of bromoindoles include the Suzuki, Sonogashira, and Negishi couplings. researchscientific.co.uknih.gov
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. commonorganicchemistry.comacs.org Boc-protected 3-bromoindoles are effective substrates in these reactions. For instance, a carbonylative Suzuki-Miyaura coupling of a Boc-protected 3-bromoindole with a boronic acid derivative under a carbon monoxide atmosphere has been shown to produce the corresponding 3-aroylindole ketone in good yield. masterorganicchemistry.com The reaction conditions are tunable, with the choice of ligand, base, and solvent playing a critical role in optimizing the reaction outcome. commonorganicchemistry.com
| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | 3-Aryl-indole | Good to Excellent | commonorganicchemistry.com |
| Phenyl DABO boronate (with CO) | Pd(dba)₂, (t-Bu)₃P·HBF₄ | None (Base-Free) | DMF | 3-Benzoyl-indole | 77% | masterorganicchemistry.com |
| Vinyl Boronic Ester | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Vinyl-indole | Good | nih.gov |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nottingham.ac.uk This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, although modern copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts. nottingham.ac.uk Bromoindoles, including N-protected derivatives, are suitable substrates for Sonogashira couplings, providing access to a wide range of 3-alkynylindoles, which are valuable precursors for more complex heterocyclic systems. nottingham.ac.ukorganic-chemistry.org
| Alkyne Partner | Catalyst System | Base | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 3-(Phenylethynyl)indole | Good | |
| Various Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 3-Alkynyl-indole | Up to 97% | nottingham.ac.uk |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. bhu.ac.inorganic-chemistry.org This reaction is noted for its high functional group tolerance. Bromoindoles have been successfully employed in Negishi cross-coupling reactions with various organozinc reagents, including those derived from amino acids, to furnish alkylated indole derivatives. bhu.ac.in The choice of catalyst is crucial; for example, Pd(amphos)₂Cl₂ has been shown to be effective for coupling bromoindoles where other catalysts may fail. bhu.ac.in
| Organozinc Partner | Catalyst | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkylzinc Iodide | Pd(amphos)₂Cl₂ | DMF | 3-Alkyl-indole | Moderate to Good | bhu.ac.in |
| Methylzinc Chloride | Pd(dba)₂/SPhos | THF | 3-Methyl-indole | Good | nih.gov |
While palladium remains the dominant metal for cross-coupling reactions, research into more economical and sustainable alternatives has expanded the field to include other transition metals.
Nickel Catalysis: Nickel catalysts are a promising alternative to palladium due to nickel's lower cost and unique reactivity, such as being less prone to β-hydride elimination in certain cases. bhu.ac.in However, their application can be substrate-dependent. In a study on the Negishi coupling of bromoindoles, the nickel catalyst Ni(dppe)Cl₂ was found to be significantly less effective than its palladium counterpart, yielding only 4% conversion. bhu.ac.in
Copper Catalysis: Copper catalysts are most famously used as co-catalysts in the traditional Sonogashira reaction. nottingham.ac.uk While many modern protocols are designed to be copper-free to prevent side reactions, copper-mediated couplings are central to Ullmann-type reactions, which are primarily used for C-N and C-O bond formation rather than C-C bond formation with aryl halides. libretexts.org
Iron Catalysis: Iron is an attractive catalyst candidate due to its abundance, low cost, and low toxicity. Iron-catalyzed cross-coupling reactions are an emerging field, though examples involving C-C bond formation with bromoindoles are less common than palladium-catalyzed methods. More progress has been made in iron-catalyzed C-N coupling reactions of haloindoles. cdnsciencepub.com
Direct nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic system like the indole ring is generally challenging. The reaction requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this compound. researchgate.net
However, displacement of the C-3 bromine can be achieved under specific conditions. One effective method involves the use of phase-transfer catalysis. By heating a 3-bromoindole with a nucleophile in the presence of a strong base like powdered potassium hydroxide and a phase-transfer catalyst such as dibenzo-18-crown-6, various 3-substituted indoles can be prepared. researchgate.net This method has been successfully applied for the introduction of sulfur, nitrogen, and oxygen nucleophiles at the C-3 position.
Reductive debromination, the replacement of the bromine atom with hydrogen, is a useful transformation for accessing the corresponding C-3 unsubstituted indole scaffold or as a strategic step in a multi-step synthesis. Several methods are available for this transformation.
Catalytic Hydrogenation: A common and clean method for hydrodehalogenation is catalytic hydrogenation. This reaction typically involves treating the bromoindole with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). A base, such as triethylamine or potassium acetate (B1210297), is often added to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.
Radical Debromination: A reliable method for removing halogen atoms involves a free-radical chain reaction. A popular system for this transformation is the use of tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and azobisisobutyronitrile (AIBN) as a radical initiator. The tributyltin radical abstracts the bromine atom from the indole ring, generating an indolyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product and propagate the radical chain.
Chemical Stability and Compatibility with Diverse Reaction Conditions
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its specific stability profile. nih.govresearchgate.net
Stability: The N-Boc group on an indole is generally stable to basic conditions, nucleophilic reagents, and catalytic hydrogenolysis. researchgate.netorganic-chemistry.org This stability allows for transformations like ester hydrolysis (saponification) to be performed without cleaving the Boc group. organic-chemistry.org
Lability: The Boc group is, however, designed to be labile under acidic conditions. organic-chemistry.org It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM). tandfonline.comreddit.com The cleavage mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.org It should be noted that the N-Boc group on an indole is considered more sensitive and less stable than a Boc group on a typical aliphatic amine. acs.org
Thermal Deprotection: The N-Boc group can also be removed under thermolytic conditions, typically by heating to temperatures above 80 °C, with some processes using temperatures as high as 180-270 °C, sometimes in a high-boiling solvent or under continuous flow conditions. acs.orgresearchgate.net
This predictable stability allows for orthogonal protection strategies, where the Boc group can be selectively removed in the presence of other protecting groups that are stable to acid but labile to bases (e.g., Fmoc) or hydrogenolysis (e.g., Cbz). organic-chemistry.orgwikipedia.org
Robustness of the Indole Carboxylate Core
The indole ring is a robust aromatic heterocyclic system that is stable to a wide range of reaction conditions, making it a privileged scaffold in medicinal chemistry. nih.gov The indole core itself is generally stable to moderate bases, reducing agents like LiAlH₄ and DIBAL-H, and many organometallic reagents used in cross-coupling reactions.
The C3-bromo substituent on this compound is a key feature for its utility as a synthetic intermediate. While the indole C3 position is naturally nucleophilic and prone to electrophilic attack, the presence of the bromo group blocks this reactivity. nih.govclockss.org More importantly, the C-Br bond serves as a synthetic handle for introducing further complexity via transition-metal-catalyzed cross-coupling reactions. mdpi.com The indole core is robust enough to withstand conditions for reactions such as Suzuki-Miyaura (with boronic acids), Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the C3 position. mdpi.commdpi.com These reactions are typically compatible with the ester and N-Boc functionalities present in the molecule. mdpi.com
However, the indole ring can be susceptible to oxidation under certain conditions, which can lead to the formation of oxindoles or other oxidized products. clockss.orgresearchgate.net Additionally, strong acidic conditions, while used to deprotect the N-Boc group, can also lead to protonation at the C3 position, which can affect subsequent reactions if not controlled. nih.gov
Table of Compounds
| Compound Name |
|---|
| (1-Boc-3-bromo-1H-indol-4-yl)methanol |
| 1-Boc-3-bromo-1H-indole-4-carbaldehyde |
| 1-Boc-3-bromoindole-4-carboxylic acid |
| 1-hydroxybenzotriazole (HOBt) |
| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) |
| COMU® |
| Diethyl ether |
| Diisobutylaluminum hydride (DIBAL-H) |
| Ethanol |
| Ethyl 5-hydroxy-1H-indole-2-carboxylate |
| Hydrochloric acid (HCl) |
| Lithium aluminum hydride (LiAlH₄) |
| Lithium hydroxide (LiOH) |
| Methanol (B129727) |
| This compound |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| p-toluenesulfonic acid |
| Potassium hydroxide (KOH) |
| PyBOP |
| Sodium hydroxide (NaOH) |
| Sulfuric acid |
| Tetrahydrofuran (B95107) (THF) |
| Trifluoroacetic acid (TFA) |
Electrophilic and Nucleophilic Attack on the Indole Ring System
The electronic nature of the indole ring is significantly influenced by its substituents. The Boc group at the N1 position and the methyl carboxylate at C4 are electron-withdrawing, which generally deactivates the ring towards electrophilic attack. Conversely, the lone pair of the indole nitrogen can still participate in directing electrophiles, traditionally to the C3 position. However, with the C3 position blocked by a bromine atom, electrophilic substitution would be directed to other available positions on the benzene (B151609) portion of the indole ring.
Directed Ortho-Metallation and Related Lithiation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, the Boc-protected nitrogen and the C4-carboxylate group could potentially act as DMGs.
Based on general principles of DoM on substituted indoles, lithiation would be expected to occur at a position ortho to the directing group. The C5 position is ortho to the C4-carboxylate, and the C2 and C7 positions are adjacent to the N1-Boc group. Competition between these directing groups would be anticipated. However, without experimental data, the precise regioselectivity of lithiation on this specific substrate remains speculative.
A hypothetical reaction scheme for a directed lithiation followed by quenching with an electrophile is presented below.
| Reactant | Reagent | Potential Product(s) | Notes |
| This compound | 1. n-BuLi, THF, -78 °C 2. Electrophile (E+) | Methyl 1-Boc-3-bromo-5-E-indole-4-carboxylate or Methyl 1-Boc-3-bromo-2-E-indole-4-carboxylate or Methyl 1-Boc-3-bromo-7-E-indole-4-carboxylate | The regiochemical outcome would depend on the relative directing ability of the C4-carboxylate and N1-Boc groups, as well as steric factors. No published studies have confirmed this for the title compound. |
Halogenation and Other Electrophilic Substitutions at Remaining Positions
With the C3 position occupied, further electrophilic substitution on the indole ring of this compound would be directed to the benzene portion (C4, C5, C6, and C7). The N-Boc and C4-carboxylate groups are deactivating, making further substitution challenging. However, under forcing conditions or with highly reactive electrophiles, substitution at the C5, C6, or C7 positions might be possible. The directing effects of the existing substituents would determine the regioselectivity. For instance, electrophilic nitration of N-Boc-4-bromoindole has been shown to yield the 3-nitro derivative, though this provides only indirect evidence for the reactivity of our target molecule.
A representative table of potential, yet unconfirmed, electrophilic substitution reactions is provided below.
| Reaction Type | Reagent | Potential Product Position(s) | Remarks |
| Bromination | Br₂, Lewis Acid | C5, C6, or C7 | The deactivating nature of the substituents would likely require harsh reaction conditions. The precise regioselectivity is undetermined. |
| Nitration | HNO₃, H₂SO₄ | C5, C6, or C7 | Strong deactivation of the ring makes this transformation challenging. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C5, C6, or C7 | This reaction is generally difficult on deactivated aromatic systems. |
Application As a Strategic Building Block in Complex Molecule Synthesis
Precursor for Advanced Indole (B1671886) Alkaloid Analogs and Scaffolds
The intrinsic structure of Methyl 1-Boc-3-bromoindole-4-carboxylate makes it an ideal starting point for the synthesis of advanced indole alkaloid scaffolds. The bromine at the C-3 position is particularly crucial, as it serves as a linchpin for introducing molecular complexity through various cross-coupling reactions.
Assembly of Quaternary Indole Derivatives
The creation of all-carbon quaternary centers on an indole scaffold is a significant challenge in synthetic chemistry. The C-3 position of indole is a common site for such complexity in natural products. While direct sequential alkylation at the C-3 position of 3-bromoindoles can be challenging, the bromine atom serves as a versatile precursor for such transformations.
Synthetic strategies often involve the conversion of the C-3 bromide into a more reactive intermediate. For instance, metal-halogen exchange to form an organometallic indole species would allow for subsequent reaction with an electrophile. A second iteration of this process with a different electrophile could then establish the quaternary center. Alternatively, the bromine can be displaced via a transition-metal-catalyzed cross-coupling reaction, followed by a subsequent functionalization of the C-3 position. The synthesis of 3,3-disubstituted oxindoles from isatins highlights the importance of this structural motif in natural products. mdpi.com Although this example involves an oxindole, the principle underscores the value of accessing C-3 quaternary centers, for which 3-bromoindoles are key precursors.
Construction of Fused and Bridged Indole Systems
The presence of the C-3 bromine and the C-4 carboxylate in this compound provides two adjacent points of functionality that are ideal for the construction of fused and bridged ring systems. A particularly powerful method for achieving this is the intramolecular Heck reaction. wikipedia.org In this type of reaction, a palladium catalyst facilitates the coupling of the C-3 position (via the bromo-substituent) with an alkene that has been tethered to another part of the indole scaffold, typically the nitrogen or the C-4 position.
For example, the ester at C-4 can be reduced to an alcohol and then converted into an alkene-containing side chain. Subsequent intramolecular Heck reaction would then form a new ring fused across the C-3 and C-4 positions of the indole core. This strategy has been successfully employed to synthesize various carboline derivatives and other complex heterocyclic systems from 3-bromoindole precursors. researchgate.netacs.orgnih.gov These reactions demonstrate the utility of the C-3 bromo handle in forging new carbon-carbon bonds to build intricate, polycyclic indole architectures.
| Reaction Type | Key Reagents | Product Type | Reference |
| Intramolecular Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 3,4-Benzo[c]-β-carbolines | acs.orgnih.gov |
| Cyclization/Aromatization | Pd(OAc)₂, K₂CO₃, DMF | Benzo acs.orgnih.govisothiazolo[2,3-a]indole 5,5-dioxides | researchgate.netacs.org |
Utility in the Synthesis of Pharmacologically Relevant Indole Heterocycles
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as an excellent starting material for creating novel, pharmacologically active agents due to its capacity for controlled diversification.
Intermediate for Inhibitors of Specific Biological Targets
Indole derivatives are prominent in the development of kinase inhibitors, a major class of anti-cancer drugs. The strategic functionalization of the indole core allows for the precise orientation of substituents to interact with the ATP-binding site of target kinases. The synthesis of complex kinase inhibitors often relies on building blocks that allow for the controlled, stepwise addition of different molecular fragments.
A relevant example is the MEK inhibitor Trametinib, which, although not an indole itself, features a complex, substituted aromatic core assembled through sequential cross-coupling reactions. nih.govnih.govgoogle.com The synthesis of such molecules highlights a common strategy in medicinal chemistry where a halogenated core structure is elaborated. This compound is ideally suited for this approach. The C-3 bromine can be used in Suzuki, Stille, or Buchwald-Hartwig couplings to attach aryl or heteroaryl groups, while the C-4 ester and the N-1 position can be modified to introduce other pharmacophoric elements, enabling the synthesis of potent and selective inhibitors.
| Target Class | Synthetic Strategy | Key Feature of Building Block | Representative Drug |
| Kinase Inhibitors (e.g., MEK) | Sequential Cross-Coupling Reactions | Halogenated aromatic core for functionalization | Trametinib nih.govnih.gov |
Scaffolding for Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new biologically active molecules by creating libraries of structurally diverse compounds. nih.govcam.ac.ukcam.ac.uk this compound is an exemplary scaffold for DOS due to its three distinct and orthogonally reactive functional groups.
The synthetic strategy for a chemical library based on this scaffold would involve diversifying each functional group.
C-3 Position: The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a vast range of aryl, alkyl, alkynyl, and amino substituents.
C-4 Position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a library of amides or esters with diverse side chains.
N-1 Position: The Boc protecting group can be easily removed under acidic conditions, revealing the indole nitrogen for further functionalization, such as alkylation or arylation.
By systematically and combinatorially modifying these three positions, a large and structurally diverse library of unique indole derivatives can be rapidly assembled for high-throughput screening.
Contributions to Total Synthesis Efforts of Natural Products
The ultimate demonstration of a building block's utility is its successful application in the total synthesis of a complex natural product. Bromoindoles are key intermediates in the synthesis of many intricate indole alkaloids.
A compelling example is the total synthesis of (±)-Communesin F, a heptacyclic indole alkaloid with a highly complex, cage-like structure. nih.gov A key step in several synthetic routes to this molecule involves the use of a 4-bromoindole derivative. For instance, the synthesis reported by Funk and Belmar starts from 4-bromotryptophol and proceeds through a key intermediate, 3-(2-azidoethyl)-4-bromoindole. acs.orgpsu.eduwarwick.ac.uk This bromoindole undergoes a crucial cycloaddition reaction that establishes the core tetracyclic structure of the communesin family. acs.orgwarwick.ac.ukresearchgate.net This synthesis powerfully illustrates how the bromine atom on the indole ring serves as a critical functional handle, not for direct coupling, but for enabling key bond-forming events and guiding the synthetic strategy toward the complex target. The strategic placement of the bromine atom is essential for the successful construction of the natural product's intricate architecture.
Development of Novel Heterocyclic Systems Incorporating the Indole-4-carboxylate Motif
The indole ring is a foundational structure in a vast number of natural products and pharmaceutical agents. semanticscholar.orgmetu.edu.trresearchgate.net Consequently, the development of synthetic methodologies to construct more complex, indole-fused heterocyclic systems is a significant area of research in medicinal and organic chemistry. semanticscholar.orgmetu.edu.tr this compound serves as a highly versatile and strategic building block for this purpose. The specific placement of its functional groups—the bromo group at the C3 position and the carboxylate at the C4 position—provides orthogonal handles for a variety of chemical transformations, enabling the regioselective construction of fused ring systems. The N-Boc protecting group also offers stability and enhanced solubility, which is advantageous during multi-step synthetic sequences.
The bromine atom at the C3 position is particularly amenable to transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and annulation reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net Simultaneously, the methyl carboxylate group at the C4 position can act as a key synthon, participating directly in cyclization cascades to form the new heterocyclic ring. This dual functionality allows for the rapid assembly of complex polycyclic indole architectures from a single, advanced intermediate.
Research has focused on leveraging these features to construct novel fused systems, including those containing five-, six-, or even seven-membered rings fused across the C3 and C4 positions of the indole core. mdpi.comrsc.org These strategies often involve a sequence of reactions where the C3 position is first functionalized, followed by an intramolecular cyclization event involving the C4-carboxylate group or its derivative.
A significant strategy in the synthesis of novel heterocyclic systems involves acid-catalyzed cascade reactions. mdpi.comnih.gov While starting from a related compound, methyl 1H-indole-4-carboxylate, research has shown that a Vilsmeier-Haack reaction can introduce a formyl group at the C3 position. mdpi.comnih.gov This intermediate, methyl 3-formyl-1H-indole-4-carboxylate, can then undergo a condensation reaction with a dinucleophile, such as ethane-1,2-diamine, in the presence of acetic acid. mdpi.comnih.gov This triggers a cascade of intramolecular reactions, including imine formation, cyclization, and rearrangement, to yield a novel tetracyclic indole ring system, 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one. mdpi.comnih.gov This approach highlights how the C4-carboxylate moiety can be incorporated into a new, fused heterocyclic structure. Applying this logic, the C3-bromo position of this compound could first be converted to an aldehyde via a lithium-halogen exchange followed by formylation, setting the stage for similar cyclization cascades.
Another powerful approach for constructing fused rings is palladium-catalyzed annulation. researchgate.netnih.gov The C3-bromo substituent is an ideal handle for such transformations. For instance, a palladium-catalyzed [4+3] annulation could be envisioned between this compound and a suitable three-carbon partner. nih.gov This type of reaction would involve C-H activation and could lead to the formation of seven-membered rings fused to the indole core, a structural motif of increasing interest in medicinal chemistry. semanticscholar.orgrsc.org
Furthermore, the development of multicomponent reactions (MCRs) provides an efficient pathway to indole-fused heterocycles. semanticscholar.org Researchers have developed MCRs that assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from simple starting materials. semanticscholar.org The strategic functionalization of this compound allows it to be a prime candidate for incorporation into novel MCRs designed to build unique heterocyclic systems attached to the indole-4-carboxylate framework.
The following table summarizes some of the key synthetic strategies that have been developed using indole-4-carboxylate precursors to generate novel fused heterocyclic systems, which are applicable to this compound.
| Heterocyclic System | Key Precursor Functionalization | Reaction Type | Reagents | Ref. |
| Imidazo[1,2-b]pyrrolo[4,3,2-de]isoquinoline | C3-Formylation of Methyl 1H-indole-4-carboxylate | Acid-Catalyzed Cascade/Condensation | 1. POCl₃, DMF 2. Ethane-1,2-diamine, Acetic Acid | mdpi.comnih.gov |
| Pyrrolo[3,4-b]indole | C3-Nitration of N-Boc indole | Barton-Zard Reaction | Isocyanoacetate | nih.gov |
| Cyclohepta[c,d]indole | C4-alkenylation of indole derivative | Indium(III)-catalyzed Annulation | Phenylacetylene, In(OTf)₃ | rsc.org |
| Azepino[5,4,3-cd]indoles | N-sulfonyl-1,2,3-triazoles with 4-vinyl indoles | Rhodium-catalyzed [4+3] Annulation | Rh₂(OAc)₄, DBU | rsc.org |
These examples demonstrate the versatility of the indole-4-carboxylate scaffold in the synthesis of complex, fused heterocyclic systems. The strategic placement of the bromo and carboxylate groups in this compound makes it an exceptionally valuable building block for accessing novel chemical space in the ongoing search for new bioactive molecules.
Methodologies for Structural Elucidation and Purity Assessment in Research
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms and bonds within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed structural information can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For Methyl 1-Boc-3-bromoindole-4-carboxylate, distinct signals are expected for the protons of the indole (B1671886) ring, the methyl ester, and the tert-butoxycarbonyl (Boc) protecting group.
The aromatic region would display signals for the three protons on the benzene (B151609) ring portion of the indole nucleus (H-5, H-6, and H-7). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be crucial for confirming the substitution pattern. The proton at the 2-position (H-2) would typically appear as a singlet. The methyl ester group would present a sharp singlet, typically around 3.9 ppm, while the nine equivalent protons of the Boc group's tert-butyl moiety would yield a strong singlet around 1.7 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~ 7.8 - 8.2 | Singlet |
| H-5 | ~ 7.4 - 7.6 | Doublet |
| H-6 | ~ 7.2 - 7.4 | Triplet |
| H-7 | ~ 7.9 - 8.1 | Doublet |
| -OCH₃ | ~ 3.9 | Singlet |
| -C(CH₃)₃ (Boc) | ~ 1.7 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for all 15 carbon atoms. Key signals would include the carbonyl carbons of the ester and the Boc group (typically in the 150-170 ppm range), the aromatic carbons of the indole ring, the quaternary carbon attached to the bromine (C-3), and the carbons of the methyl ester and Boc groups. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. tetratek.com.tr
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~ 165 |
| C=O (Boc) | ~ 150 |
| C-2 | ~ 128 |
| C-3 | ~ 95 |
| C-3a | ~ 128 |
| C-4 | ~ 125 |
| C-5 | ~ 124 |
| C-6 | ~ 126 |
| C-7 | ~ 116 |
| C-7a | ~ 136 |
| C(CH₃)₃ (Boc) | ~ 85 |
| -OCH₃ | ~ 52 |
| -C(CH₃)₃ (Boc) | ~ 28 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential. tetratek.com.trmdpi.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the aromatic ring system. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. tetratek.com.trmdpi.com
The presence of the N-Boc protecting group introduces the possibility of rotational isomers, or rotamers, due to restricted rotation around the N-C(O) amide bond. beilstein-journals.orgresearchgate.net This restricted rotation can lead to two distinct conformers (syn- and anti-orientation) which may interconvert slowly on the NMR timescale. beilstein-journals.org
This phenomenon can manifest in the NMR spectrum as a broadening of signals, particularly those near the nitrogen atom (e.g., H-2 and H-7). researchgate.net At lower temperatures, the interconversion rate decreases, and it may be possible to observe separate sets of signals for each distinct conformer. beilstein-journals.orgresearchgate.net The analysis of these dynamic effects provides insight into the conformational preferences of the molecule in solution.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
The molecular formula of this compound is C₁₅H₁₆BrNO₄. 1pchem.com The nominal molecular weight is 353 g/mol for the ⁷⁹Br isotope and 355 g/mol for the ⁸¹Br isotope. A low-resolution mass spectrum would therefore be expected to show two molecular ion peaks at m/z 353 and 355.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₁₅H₁₇BrNO₄⁺) would be compared to the experimentally measured value to verify the molecular formula with high confidence.
Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule would likely include:
Loss of the tert-butyl group (-57 Da) from the Boc moiety.
Loss of the entire Boc group (-101 Da).
Loss of the methoxy (B1213986) group (-31 Da) from the ester.
Loss of the bromine atom (-79 or -81 Da). csbsju.edu
A hallmark of a bromine-containing compound in mass spectrometry is its distinctive isotopic signature. ucalgary.ca Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). csbsju.eduyoutube.comchemguide.co.uk
Consequently, the mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments). These peaks, referred to as the M⁺ and M+2 peaks, will be separated by two mass-to-charge units (m/z) and have nearly identical intensities. chemguide.co.uklibretexts.org This 1:1 doublet is a definitive indicator for the presence of a single bromine atom in the molecule and is a critical tool for its identification. csbsju.eduucalgary.ca
Chromatographic Techniques for Separation, Purity, and Reaction Monitoring
Chromatography is a cornerstone of synthetic chemistry, enabling the separation, purification, and analysis of reaction mixtures.
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For the synthesis of this compound, TLC on silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) would be the standard method.
The compound is spotted on the plate, which is then developed in a sealed chamber with an appropriate eluent, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. Due to the presence of the ester and Boc groups, this compound is moderately polar. A common eluent system for such compounds would be a mixture of hexanes and ethyl acetate. Visualization is typically achieved under UV light (at 254 nm), where the indole ring will quench fluorescence, appearing as a dark spot.
The retention factor (R) is calculated to quantify the movement of the compound: R = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An R value between 0.2 and 0.4 is often ideal for subsequent purification by column chromatography.
Column chromatography is the primary method for purifying synthetic intermediates and final products on a preparative scale. Based on the polarity observed in TLC, a suitable solvent system is chosen to separate this compound from starting materials, reagents, and byproducts.
Normal-Phase Column Chromatography: This is the most common method, utilizing a polar stationary phase like silica gel. The crude product is loaded onto the top of the column, and the eluent is passed through. Compounds elute in order of increasing polarity. For the target molecule, a gradient elution starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the proportion of the polar solvent (e.g., to 80:20 Hexanes:Ethyl Acetate) would likely provide good separation.
Reverse-Phase Column Chromatography: In cases where compounds are difficult to separate on silica, reverse-phase chromatography, using a non-polar stationary phase (e.g., C18-functionalized silica), can be employed. Here, the elution order is reversed, with the most polar compounds eluting first. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used for separation, identification, and quantification of compounds in a mixture. It operates on principles similar to column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed.
For determining the purity of a final sample of this compound, reverse-phase HPLC (RP-HPLC) is the most common method. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
The sample is injected into the system, and a detector (most commonly a UV-Vis detector set to a wavelength where the indole chromophore absorbs strongly, e.g., 280 nm) records the signal as components elute from the column. The output is a chromatogram, a plot of detector response versus time. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and dividing it by the total area of all peaks in the chromatogram. This provides a percentage purity, a critical piece of data for any research compound.
Table 3: Representative HPLC Method Parameters for Analysis of Indole Derivatives
| Parameter | Description |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC for Enantiomeric Excess Determination
In asymmetric synthesis, where a chiral product is intentionally produced from an achiral or racemic starting material, the measurement of optical purity is crucial. While "this compound" itself is achiral, it can be used as a precursor to synthesize chiral indole derivatives. For instance, an enantioselective reaction could introduce a stereocenter at a specific position on the indole scaffold. The success of such a reaction is quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is more abundant than the other.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. The technique employs a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral selector, which transiently interacts with the enantiomers of the analyte as they pass through the column. These interactions form temporary diastereomeric complexes, which have different energies and stabilities. Consequently, the two enantiomers travel through the column at different rates, leading to their separation and resulting in distinct retention times in the chromatogram.
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
While specific chiral HPLC methods for direct derivatives of this compound are proprietary or not widely published, a typical analytical method for a hypothetical chiral derivative would be developed as illustrated in the following table.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Chiral stationary phase column (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
This table represents a typical, illustrative method for the analysis of a chiral indole derivative.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into the packing of molecules in a crystal lattice.
For derivatives of "this compound," this technique serves two primary purposes: confirming the absolute stereochemistry of chiral products and elucidating the solid-state structure of both chiral and achiral compounds.
Absolute Stereochemistry: When a chiral derivative is synthesized, determining its absolute configuration (the actual R or S designation at each stereocenter) is essential. Single-crystal X-ray diffraction is the most definitive method for this purpose. A suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, specialized techniques, such as the analysis of anomalous dispersion effects (often using the Flack parameter), can be used to determine the absolute stereochemistry with high confidence. mdpi.com Research on complex chiral 3-(piperidin-3-yl)-1H-indole derivatives demonstrates that this method is crucial for definitively assigning the configuration of newly synthesized enantiomers. mdpi.com
Solid-State Structure: Beyond stereochemistry, X-ray crystallography reveals how molecules arrange themselves in the solid state. This includes identifying intermolecular forces like hydrogen bonds and π-π stacking interactions, which govern the crystal's stability and physical properties. researchgate.net In a crystallographic study of the related compound Methyl 1-methyl-1H-indole-3-carboxylate, the molecule was found to be planar and situated on a mirror plane in the space group Pbcm. researchgate.net The analysis identified multiple intermolecular C—H⋯O hydrogen bonds that create a sheet-like structure, which is further stabilized by C—H⋯π interactions between parallel sheets. researchgate.net This level of detail is critical for understanding the material's properties and for quality control in pharmaceutical and material science applications. X-ray diffraction is also used to confirm the regioselectivity of reactions, as shown in the synthesis of 3-nitroindoles from indole precursors, where the diffraction pattern of a product unequivocally proved that nitration occurred at the C3 position. nih.gov
The data obtained from a single-crystal X-ray diffraction experiment is extensive and is typically deposited in crystallographic databases. A summary of key parameters for a representative indole structure is provided below.
| Parameter | Value (for Methyl 1-methyl-1H-indole-3-carboxylate) |
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| Unit Cell Dimensions | a = 6.918 Å, b = 7.821 Å, c = 17.531 Å |
| Volume | 948.8 ų |
| Z (Molecules per unit cell) | 4 |
| Key Interactions | C—H⋯O hydrogen bonds, C—H⋯π stacking |
Data derived from a study on a structurally related indole compound. researchgate.net
Future Directions and Emerging Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The demand for environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research will likely focus on developing more sustainable methods for the synthesis of polysubstituted indoles like Methyl 1-Boc-3-bromoindole-4-carboxylate.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more simple starting materials to construct the complex indole (B1671886) core in a single step can significantly improve efficiency and reduce waste. nih.govresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Exploring reactions that proceed without the need for metal catalysts or volatile organic solvents aligns with the principles of green chemistry. nih.govacs.orgacs.org Microwave-induced synthesis or reactions using solid acid catalysts are promising avenues. acs.org
Use of Bio-based Solvents: The substitution of conventional, often toxic, organic solvents with renewable, bio-based alternatives like Cyrene is a growing trend that enhances the sustainability of synthetic protocols. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity compared to traditional batch processes.
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, simple procedures. | nih.govresearchgate.net |
| Catalyst-Free Synthesis | Reactions that proceed without a catalyst, often under thermal or microwave conditions. | No catalyst contamination in products, cost-effective. | acs.org |
| Bio-based Solvents | Utilizing solvents derived from renewable resources (e.g., Cyrene). | Reduced environmental impact, lower toxicity. | acs.org |
| Palladium/Norbornene (Pd/NBE) Catalysis | Cooperative catalysis enabling vicinal di-carbo-functionalization of indoles. | Site- and regioselective, operates under mild conditions. | nih.gov |
Advanced Catalytic Systems for Chemoselective Functionalization
While the C3 position is functionalized, the remaining C-H bonds on the indole scaffold (C2, C5, C6, C7) are targets for direct functionalization. Developing advanced catalytic systems to selectively activate these bonds is a major area of research. rsc.org The functionalization of the benzene (B151609) core (C4 to C7) is particularly challenging but offers a route to novel structures. nih.gov
Future research will likely focus on:
Transition-Metal Catalysis: Utilizing catalysts based on palladium, rhodium, iridium, iron, and copper to achieve site-selective C-H arylation, alkenylation, alkynylation, and acylation. nih.govresearchgate.netmsu.edu The directing capacity of the C4-carboxylate group could be exploited to achieve regioselectivity.
Enantioselective C-H Functionalization: The development of chiral catalysts, such as rhodium(II) complexes, can enable the enantioselective introduction of new stereocenters, which is critical for pharmaceutical applications. acs.orgnih.gov
Photoredox Catalysis: Using light to drive catalytic cycles offers mild reaction conditions and unique reactivity patterns for C-H functionalization that are often not accessible through traditional thermal methods.
| Catalyst System | Position(s) Functionalized | Type of Functionalization | Reference |
|---|---|---|---|
| Palladium/Norbornene | C2 and C3 | Vicinal di-carbo-functionalization (arylation/alkenylation) | nih.gov |
| Iridium | C7 | Borylation | msu.edu |
| Rhodium(II) | C3 | Enantioselective C-H alkylation with diazo compounds | nih.gov |
| Iron | C3 | C-H functionalization with diazoesters | researchgate.net |
| Copper | C5 | Regioselective C-H alkylation with carbenes | news-medical.net |
Mechanistic Studies and Computational Modeling of Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways, transition states, and the origins of selectivity. nih.govnih.gov
Future opportunities in this area include:
Modeling Catalytic Cycles: Using DFT to model the entire catalytic cycle for the functionalization of this compound can help identify rate-determining steps and optimize reaction conditions. nih.gov
Predicting Regioselectivity: Computational models can predict the most likely site of reaction (e.g., C2 vs. C7) for C-H activation, guiding experimental efforts. nih.gov This is particularly relevant for a molecule with multiple potential reaction sites.
In Silico Catalyst Design: Designing new ligands and catalysts computationally before their synthesis can accelerate the discovery of more efficient and selective catalytic systems.
Studying Reaction Dynamics: Investigating the atmospheric oxidation mechanisms or other reaction dynamics of indole derivatives can provide insights into their stability and environmental fate. copernicus.orgcopernicus.org
Exploration of New Chemical Transformations of the Indole-4-carboxylate System
The unique combination of functional groups in this compound allows for a wide range of subsequent chemical transformations beyond simple cross-coupling at the C3 position.
Emerging research could explore:
Decarboxylative Functionalization: The C4-carboxylate group is not just a passive substituent. It can be used as a handle for decarboxylative cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups at the C4 position, a site that is otherwise difficult to functionalize. organic-chemistry.org
Indolyne Chemistry: The C4-carboxylate and C3-bromo substituents could potentially be used to generate a 3,4-indolyne intermediate. These highly reactive species can undergo cycloaddition reactions or be trapped by nucleophiles to create novel, highly substituted indole structures. nih.govacs.org
Carbonylative Reactions: Metal-catalyzed carbonylation reactions can be employed to introduce carbonyl-containing functionalities, transforming the indole core into ketoamides, esters, or other valuable derivatives. nih.gov
Domino and Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, triggered by an initial transformation of one of the functional groups, can rapidly build molecular complexity.
Applications in Materials Science and Medicinal Chemistry Beyond Biological Targets
While indole derivatives are renowned for their biological activity, their utility extends into materials science and as specialized tools in medicinal chemistry. mdpi.comnrfhh.comchula.ac.th
Future applications for derivatives of this compound could include:
Organic Electronics: The electron-rich indole core is an excellent building block for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs). researchgate.net Tailoring the substitution pattern can tune the electronic and photophysical properties of these materials.
Chemical Sensors: Functionalized indoles can be incorporated into systems designed to detect specific metal ions or anions, where binding events lead to a measurable change in fluorescence or color.
Molecular Probes and Labels: In medicinal chemistry, indole derivatives can be developed as fluorescent probes for imaging biological processes or as tags for biomolecules without necessarily being the primary therapeutic agent.
Frameworks for Metal Complexes: Indole-containing ligands can be used to create metal complexes with unique catalytic or medicinal properties, where the indole scaffold helps to tune the electronic environment of the metal center. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 1-Boc-3-bromoindole-4-carboxylate?
- The synthesis involves multi-step reactions, including Boc protection, bromination, and carboxylation. Critical variables include:
- Reagent stoichiometry : Excess brominating agents (e.g., NBS) may lead to over-bromination; precise control is required to avoid byproducts.
- Temperature gradients : Bromination at low temperatures (0–5°C) minimizes side reactions, while esterification typically proceeds at reflux (60–80°C).
- Purification methods : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard, but HPLC may resolve co-eluting impurities .
- Common impurities : Unreacted indole precursors or di-brominated derivatives, identifiable via LC-MS and .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity of bromination and Boc protection. For example, the downfield shift of the indole C3 proton (~8.5 ppm) indicates bromination at C3 .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for : calc. 387.0352, obs. 387.0349) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELXL is widely used for refining small-molecule structures .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Case study : Discrepancies in bromination site (C3 vs. C5) were resolved using Mercury CSD 2.0 to compare experimental unit-cell parameters with predicted models. Packing similarity analysis confirmed the C3-brominated structure .
- Validation : Apply the R-factor and residual density maps in SHELXL to detect misplaced atoms or solvent effects .
Q. What methodologies are effective for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., ) to enzymes like cytochrome P450.
- Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (e.g., AMBER) and validates with crystallographic data.
- Table : Key interactions observed in docking studies:
| Target Protein | Binding Affinity (, nM) | Key Residues |
|---|---|---|
| PARP-1 | 28.4 ± 1.2 | His862, Tyr907 |
| HDAC6 | 45.9 ± 3.1 | Asp649, His651 |
Q. How does structural modification (e.g., Boc deprotection) alter reactivity in cross-coupling reactions?
- Boc removal : Treatment with TFA/DCM (1:1) generates a free amine, enabling Suzuki-Miyaura couplings.
- Comparative reactivity :
| Derivative | Coupling Yield (%) | Preferred Catalyst |
|---|---|---|
| Boc-protected | <10 | Pd(OAc) |
| Deprotected | 82 | Pd(PPh) |
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., Boc group stability).
- Design of Experiments (DoE) : Optimizes parameters like catalyst loading (5–10 mol%) and solvent polarity (THF vs. DMF) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
